3-Methoxy-3-methylbutanal is a volatile organic compound. It is a key aroma compound found in various food products, notably contributing to the malty flavor profile of Raclette-type cheese. [] The compound is also identified as a significant contributor to the aroma of certain varieties of Baijiu, a Chinese liquor. []
While specific chemical reaction analyses are not extensively detailed in the provided research, 3-Methoxy-3-methylbutanal is recognized as a product of the degradation of 3-Methoxy-3-methyl-1-butanol initiated by OH radicals. [] This degradation is significant in atmospheric chemistry, influencing the compound's presence and lifetime in the environment. []
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